![molecular formula C13H16Cl2FNO4S B14083849 2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[462228,11218,21228,31238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone is a highly complex organic compound characterized by its intricate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone typically involves multi-step organic reactions. These steps may include cyclization reactions, etherification, and various purification processes. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can serve as a model compound for understanding polycyclic ether chemistry.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its complex structure could provide insights into molecular recognition and binding.
Medicine
In medicine, this compound might be explored for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas such as cancer treatment or antimicrobial therapy.
Industry
In industrial applications, this compound could be used as a precursor for the synthesis of advanced materials, such as polymers or nanomaterials. Its unique properties may also make it suitable for use in specialty chemicals or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-dione
- 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-trione
Uniqueness
The uniqueness of 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone lies in its specific structural arrangement and the presence of multiple ether linkages. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H16Cl2FNO4S |
|---|---|
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C13H16Cl2FNO4S/c1-17(13(19)12(14)15)10(7-16)11(18)8-3-5-9(6-4-8)22(2,20)21/h3-6,10-12,18H,7H2,1-2H3/t10-,11+/m0/s1 |
Clave InChI |
JXROSMHZVVOKBH-WDEREUQCSA-N |
SMILES isomérico |
CN([C@@H](CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl |
SMILES canónico |
CN(C(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)

![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)
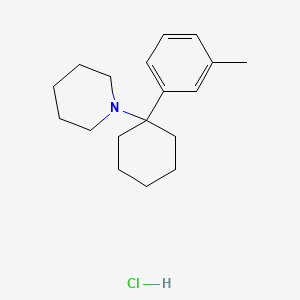

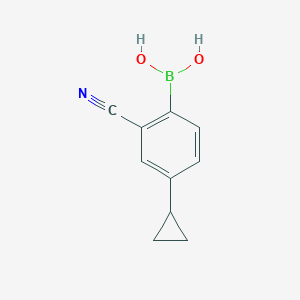

![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)
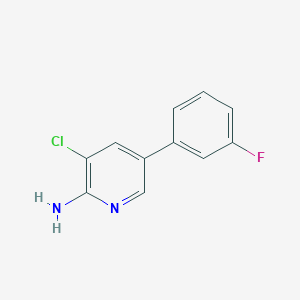
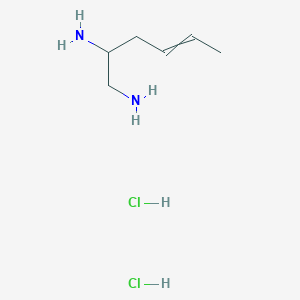
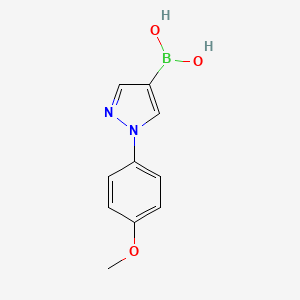

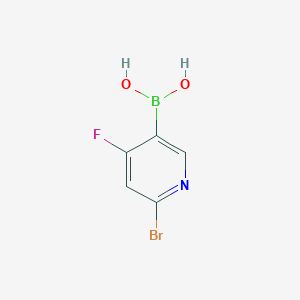
![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
